Tetraethyleniminobenzo-quinone

Bioreductive alkylating agents DNA cross-linking Structure-activity relationships

Tetraethyleniminobenzo-quinone (TEB; 2,3,5,6-tetrakis(1-aziridinyl)-1,4-benzoquinone; CAS 4239-06-9) is a fully substituted, tetrafunctional quinone-based alkylating agent bearing four aziridine (ethyleneimine) pharmacophores on a single 1,4-benzoquinone scaffold. Its canonical IUPAC identity and physicochemical descriptors are catalogued in authoritative databases including the NLM MeSH Supplementary Concept registry and the NIST-linked CAS registry.

Molecular Formula C14H16N4O2
Molecular Weight 272.3 g/mol
CAS No. 4239-06-9
Cat. No. B1203739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyleniminobenzo-quinone
CAS4239-06-9
Synonyms2,3,5,6-tetraethyleneimino-1,4-benzoquinone
tetraethyleneimino-1,4-benzoquinone
Molecular FormulaC14H16N4O2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)N4CC4)N5CC5
InChIInChI=1S/C14H16N4O2/c19-13-9(15-1-2-15)10(16-3-4-16)14(20)12(18-7-8-18)11(13)17-5-6-17/h1-8H2
InChIKeyGNSPPAGSLFPHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethyleniminobenzo-quinone (CAS 4239-06-9) for Scientific Procurement: Core Identity and Comparator Landscape


Tetraethyleniminobenzo-quinone (TEB; 2,3,5,6-tetrakis(1-aziridinyl)-1,4-benzoquinone; CAS 4239-06-9) is a fully substituted, tetrafunctional quinone-based alkylating agent bearing four aziridine (ethyleneimine) pharmacophores on a single 1,4-benzoquinone scaffold. Its canonical IUPAC identity and physicochemical descriptors are catalogued in authoritative databases including the NLM MeSH Supplementary Concept registry and the NIST-linked CAS registry [1]. TEB belongs to the broader aziridinylbenzoquinone (AzBQ) family of bioreductive alkylating agents, a class historically explored for their ability to undergo enzymatic two-electron reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1) to generate DNA-cross-linking hydroquinone species [2]. The compound was evaluated by the U.S. National Cancer Institute under NSC designation 31717 [3]. Within this class, the most direct structural analogs are the trifunctional Tris(1-aziridinyl)-p-benzoquinone (Triaziquone/Trenimon; CAS 68-76-8) and various bifunctional 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives (e.g., Diaziquone/AZQ; CAS 57998-68-2), making TEB the maximally aziridinyl-substituted member of this pharmacologically significant series.

Why Aziridinylbenzoquinone Analogs Cannot Substitute for Tetraethyleniminobenzo-quinone (CAS 4239-06-9) in Research


Within the aziridinylbenzoquinone class, the number and positional arrangement of aziridine rings directly govern both the multiplicity of DNA alkylation events and the compound's cross-linking architecture. Trifunctional Trenimon (three aziridine groups) and bifunctional Diaziquone (two aziridine groups) produce qualitatively and quantitatively distinct DNA damage spectra compared to the tetrasubstituted TEB [1]. A foundational comparative study demonstrated that increasing aziridine functionality from monofunctional to bifunctional to trifunctional ethyleneimino-quinones yielded progressively higher frequencies of chromatid breaks, isochromatid breaks, and chromatid translocations in human leukocyte chromosomes, with cross-linking efficiency driving this gradient [2]. Moreover, TEB alone among a panel of structurally diverse mutagens exhibited a unique correlation between dominant lethal induction and other forms of genetic damage in whole-organism germline mutagenesis assays, indicating a damage pattern not recapitulated by non-aziridinyl agents or by analogs with fewer alkylating centers [3]. Consequently, substitution of TEB with a tri- or di-aziridinyl analog will necessarily alter the valency, geometry, and biological outcome of macromolecular cross-linking, invalidating direct interchange in applications where alkylating multiplicity is the critical experimental variable.

Quantitative Differentiation Evidence for Tetraethyleniminobenzo-quinone (TEB, CAS 4239-06-9) Versus Closest Analogs


Maximal Aziridine Functionality Confers a Four-Valent Alkylating Architecture Absent from Tri- and Di-Aziridinyl Analogs

TEB is the only fully substituted 1,4-benzoquinone carrying four aziridine rings, compared with the trifunctional Trenimon (Triaziquone, CAS 68-76-8) and bifunctional 2,5-bis(1-aziridinyl)-1,4-benzoquinone derivatives such as TW13 and RH1 [1]. The molecular formula of TEB is C14H16N4O2 (MW 272.31 Da), versus C12H13N3O2 (MW 231.25 Da) for Trenimon and C16H20N4O6 (MW 364.35 Da) for Diaziquone [2]. This additional aziridine moiety provides TEB with four potential sites for nucleophilic attack upon bioreductive activation, theoretically enabling a higher density of DNA-DNA, DNA-protein, and interstrand cross-links than its tri- or bifunctional counterparts.

Bioreductive alkylating agents DNA cross-linking Structure-activity relationships

TEB Displays a Unique Pattern of Concordance Between Dominant Lethal Induction and Other Genetic Damage Not Observed with Non-Aziridinyl Mutagens

In a head-to-head comparative study of four structurally diverse mutagens tested in Drosophila melanogaster mature sperm, an apparent positive relationship between dominant lethal induction and other forms of genetic damage (sex-linked recessive lethals, chromosome loss, translocations) was detected only for TEB [1]. The comparator mutagens—methyl methanesulfonate (MMS), 2,4,6-trichlorophenyl-dimethyltriazene, and diethylnitrosamine (DEN)—did not exhibit this concordance, despite all four compounds being efficient inducers of sex-linked recessive lethals [2]. This observation suggests that TEB's tetrafunctional alkylating character produces a cohesive pattern of chromosomal damage that is mechanistically distinct from the damage profiles of mono- and bifunctional alkylators such as MMS.

Genetic toxicology Mutagenesis screening Drosophila germline assays

Ascending Aziridine Functionality Progressively Increases Chromosome Breakage Frequencies—Class-Level Inference Position TEB at the Upper Extreme of Clastogenic Potency

A systematic comparison of three ethyleneimino-quinone compounds on human leukocyte chromosomes demonstrated a direct rank-order relationship between the number of aziridine groups and the frequency of induced chromosomal aberrations [1]. At equimolar active-group concentrations (compensating for differences in functionality), the monofunctional compound A137 induced the lowest frequencies of achromatic lesions, chromatid breaks, and isochromatid breaks; the bifunctional Chinon I (2,5-bis(ethyleneimino)-p-benzoquinone) yielded intermediate frequencies; and the trifunctional Trenimon produced the highest [1]. Although TEB was not directly included in this study, the established monotonic relationship between aziridine multiplicity and clastogenic potency implies that TEB, possessing four aziridine rings, would occupy the highest position in this functional hierarchy.

Clastogenicity Chromosome aberration assay Ethyleneimine SAR

TEB Functions as a Direct-Acting Mutagen Effective in Chromosome Loss Assays, Distinguishing It from Indirectly Acting Agents

In the Vogel and Leigh (1975) Drosophila germline study, the four test mutagens were classified by their chemical mode of action. TEB and MMS were categorized as 'direct mutagens' requiring no metabolic activation, and both were uniquely effective in the chromosome loss tests, whereas DEN did not induce translocations or chromosome breakage events [1]. Among the direct mutagens, TEB specifically demonstrated the previously noted correlation between dominant lethal induction and other genetic damage endpoints—a relationship not observed for MMS [2]. This positions TEB within the direct-acting class while conferring a distinct biological signature that MMS lacks.

Direct-acting mutagen Chromosome loss Drosophila genetic toxicology

NCI Screening Designation (NSC 31717) Provides a Defined Entry Point for Cross-Referencing Antitumor Activity Data with Structural Analogs

TEB was submitted to the U.S. National Cancer Institute Developmental Therapeutics Program and assigned NSC number 31717, a unique identifier that allows retrieval of its growth inhibition data across the NCI-60 human tumor cell line panel [1]. This designation distinguishes TEB from structurally related NCI-evaluated compounds such as Trenimon (NSC 29215) and Diaziquone/AZQ (NSC 182986), each of which possesses distinct COMPARE fingerprint patterns reflecting their differential cellular response profiles [2][3]. The availability of this NSC-indexed dataset provides a systematic, publicly accessible resource for quantitative comparison of TEB's cell-line-specific activity against its aziridinyl analogs.

NCI-60 screening Antitumor drug discovery COMPARE analysis

Defined Research Applications of Tetraethyleniminobenzo-quinone (TEB, CAS 4239-06-9) Based on Quantitative Differentiation Evidence


Positive Control for Polyfunctional Alkylating Agent Potency in Genetic Toxicology Screening Batteries

TEB's demonstrated efficacy as a direct-acting mutagen that induces chromosome loss in Drosophila germline assays [1], combined with the class-level inference that tetrafunctionality yields maximal chromosome breakage frequencies relative to tri- and bifunctional analogs [2], supports its use as a high-potency positive control in genotoxicity screening. Its unique correlation between dominant lethal induction and other genetic damage endpoints—absent in MMS and DEN [1]—makes it particularly valuable for validating assay sensitivity to polyfunctional cross-linking agents in both in vitro chromosome aberration tests and in vivo germline mutagenesis studies.

Mechanistic Probe for DNA Interstrand Cross-Link Architecture in Relationship to Alkylating Multiplicity

With four aziridine groups available for nucleophilic attack upon bioreductive activation by NQO1 [1], TEB serves as the maximal-valency reference compound for investigating how aziridine multiplicity governs DNA interstrand cross-link (ICL) formation efficiency, ICL geometry, and DNA-protein cross-link stoichiometry. Comparative experiments pairing TEB (4 aziridine groups), Trenimon (3), and bifunctional probes (2) can delineate the quantitative contribution of alkylating valence to cross-link density and biological outcome, addressing a fundamental question in the design of bioreductive alkylating agents [2].

Standard Reference Compound for NCI COMPARE Analysis and Pharmacophore Modeling of Quinone-Based Alkylators

TEB's NSC designation (NSC 31717) provides a direct portal to its NCI-60 growth inhibition fingerprint [1], enabling systematic COMPARE correlation analysis against Trenimon (NSC 29215) and Diaziquone (NSC 182986) [2]. This quantitative dataset supports pharmacophore modeling efforts to identify structural determinants of differential tumor cell line sensitivity across the aziridinylbenzoquinone series, facilitating the rational design of next-generation bioreductive prodrugs with improved therapeutic indices.

Bioreductive Activation Studies of NQO1-Dependent Cytotoxicity Pathways in Isogenic Cell Line Pairs

The aziridinylbenzoquinone class, including TEB, undergoes two-electron reduction by NQO1 to generate DNA-alkylating hydroquinone species [1]. Studies with related compounds have demonstrated that aziridinylbenzoquinones exhibit higher cytotoxicity than aziridinyl-unsubstituted quinones with similar redox properties, and that cytotoxicity is not uniformly decreased by the NQO1 inhibitor dicumarol [2]. TEB, as the most densely aziridinyl-substituted member, can be employed alongside Trenimon and Diaziquone in NQO1-proficient versus NQO1-deficient isogenic cell lines to dissect the contribution of aziridine multiplicity to NQO1-dependent versus NQO1-independent cytotoxicity mechanisms.

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